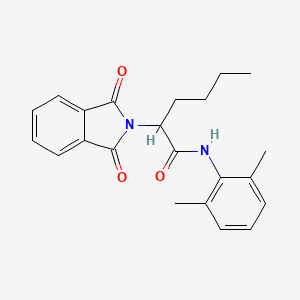![molecular formula C21H17N3O5 B11644846 N-{(1E)-1-(furan-2-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}-3-nitrobenzamide](/img/structure/B11644846.png)
N-{(1E)-1-(furan-2-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a formamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include formic acid, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methylaervine: A β-carboline alkaloid with antifungal properties.
Uniqueness
(2E)-3-(FURAN-2-YL)-N-(4-METHYLPHENYL)-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H17N3O5 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H17N3O5/c1-14-7-9-16(10-8-14)22-21(26)19(13-18-6-3-11-29-18)23-20(25)15-4-2-5-17(12-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)/b19-13+ |
Clave InChI |
GKYOMCNAKIURLU-CPNJWEJPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)
![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)
![5-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644776.png)

![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
![methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644797.png)
![2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644805.png)
![ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11644810.png)
![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![4-chloro-2-[4-(thiophen-2-yl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11644819.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol](/img/structure/B11644826.png)

![Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11644829.png)
